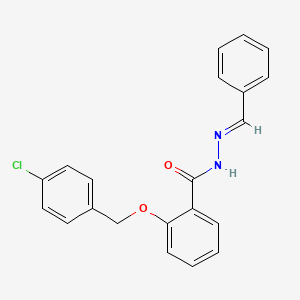
Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pirrolidina, 4-(difenilmetileno)-1,2-dimetil-: es un compuesto orgánico complejo caracterizado por un anillo de pirrolidina sustituido con un grupo difenilmetileno y dos grupos metilo. Este compuesto pertenece a la clase más amplia de derivados de pirrolidina, que son conocidos por sus diversas propiedades biológicas y químicas. Los derivados de pirrolidina se utilizan ampliamente en la química medicinal debido a su capacidad para interactuar con varios objetivos biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Pirrolidina, 4-(difenilmetileno)-1,2-dimetil- normalmente implica la construcción del anillo de pirrolidina seguida de la introducción de los grupos difenilmetileno y metilo. Una ruta sintética común incluye la reacción de un precursor adecuado con difenilmetanol en condiciones ácidas para formar el grupo difenilmetileno. Los grupos metilo se pueden introducir mediante reacciones de alquilación utilizando yoduro de metilo o reactivos similares.
Métodos de producción industrial
La producción industrial de derivados de pirrolidina a menudo implica el uso de condiciones de alta presión y alta temperatura para lograr rendimientos eficientes. Los catalizadores como los óxidos de cobalto y níquel soportados en alúmina se utilizan comúnmente para facilitar estas reacciones. El proceso normalmente implica la reacción de 1,4-butanodiol con amoníaco a temperaturas y presiones elevadas .
Análisis De Reacciones Químicas
Tipos de reacciones
Pirrolidina, 4-(difenilmetileno)-1,2-dimetil-: se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio para producir alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos metilo o difenilmetileno, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Hidruro de aluminio y litio (LiAlH₄), borohidruro de sodio (NaBH₄)
Sustitución: Haluros de alquilo, nucleófilos como aminas o tioles
Principales productos
Los principales productos formados a partir de estas reacciones incluyen cetonas, ácidos carboxílicos, alcoholes, aminas y varios derivados de pirrolidina sustituidos.
Aplicaciones Científicas De Investigación
Pirrolidina, 4-(difenilmetileno)-1,2-dimetil-: tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como ligando en la química de coordinación.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas, incluidas proteínas y ácidos nucleicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias, antivirales y anticancerígenas.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos
Mecanismo De Acción
El mecanismo de acción de Pirrolidina, 4-(difenilmetileno)-1,2-dimetil- implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite encajar en los sitios activos de estos objetivos, modulando su actividad. Por ejemplo, puede inhibir la actividad enzimática uniéndose al sitio activo o alterar la función del receptor interactuando con los sitios de unión .
Comparación Con Compuestos Similares
Pirrolidina, 4-(difenilmetileno)-1,2-dimetil-: se puede comparar con otros derivados de pirrolidina, como:
Pirrolidina-2,5-dionas: Conocidas por su uso en la química medicinal como anticonvulsivos y agentes antiinflamatorios.
Pirrolidina-2-ona: Se utiliza en la síntesis de varios productos farmacéuticos y como disolvente en reacciones químicas.
Prolinol: Un derivado de la pirrolidina utilizado como auxiliar quiral en la síntesis asimétrica.
La singularidad de Pirrolidina, 4-(difenilmetileno)-1,2-dimetil- radica en su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso en diversos campos de investigación e industria.
Propiedades
Número CAS |
61334-27-8 |
|---|---|
Fórmula molecular |
C19H21N |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
4-benzhydrylidene-1,2-dimethylpyrrolidine |
InChI |
InChI=1S/C19H21N/c1-15-13-18(14-20(15)2)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
Clave InChI |
LWESAKMGWPISLC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002590.png)
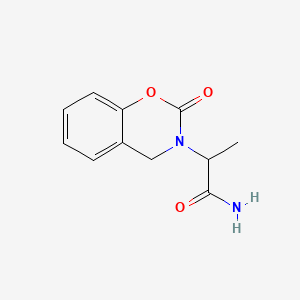
![N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine](/img/structure/B12002614.png)
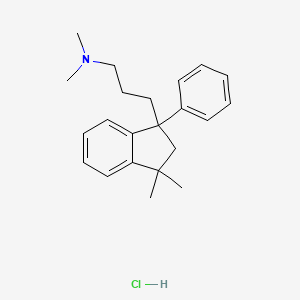
![(2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B12002628.png)
![Ethyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12002635.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B12002641.png)
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)

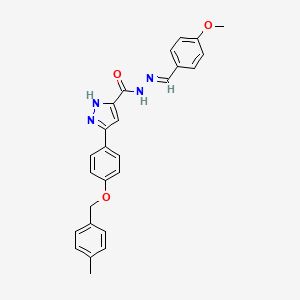
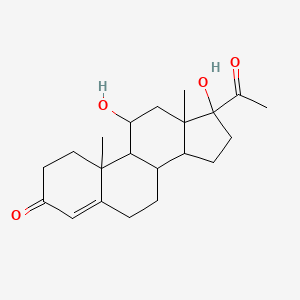
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
